2-Nitronaphthalene-1-carbonitrile

Description

Significance within Naphthalene (B1677914) Chemistry and Nitroaromatic Compound Research

The significance of 2-Nitronaphthalene-1-carbonitrile stems from the combination of its constituent parts. Naphthalene itself is a foundational aromatic hydrocarbon, and its derivatives are crucial in the synthesis of dyes, polymers, and pharmaceuticals. scitepress.org The introduction of functional groups dramatically alters its chemical behavior.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on an aromatic ring deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. Furthermore, nitroaromatic compounds are of immense importance as precursors to aromatic amines via reduction, which are themselves vital building blocks for a multitude of chemicals, including dyes and pharmaceutical agents. wikipedia.org The metabolism and toxicity of nitroaromatics are also significant areas of research; for instance, the related compound 2-nitronaphthalene (B181648) can be metabolized to the carcinogenic 2-naphthylamine (B18577), a process initiated by the reduction of the nitro group. bio-rad.com

The nitrile, or cyano, group (-C≡N) is another strongly electron-withdrawing group. It is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings. In the context of this compound, the adjacent nitro and cyano groups would create a highly electron-deficient region on the naphthalene ring, making the molecule a potentially valuable substrate for specific synthetic transformations and a subject of interest for studying electronic effects in polyfunctional systems.

Contextual Overview of Nitronaphthalene-Carbonitrile Derivatives in Synthetic Organic Chemistry

While literature specifically detailing this compound is scarce, the broader class of nitronaphthalene derivatives, including those bearing cyano groups, are recognized as valuable intermediates. The direct nitration of naphthalene typically yields a mixture of isomers, with 1-nitronaphthalene (B515781) being the major product (around 95%) and 2-nitronaphthalene forming in much smaller amounts (about 5%). bjut.edu.cnprepchem.com However, methods have been developed to enhance the yield of the 2-isomer, recognizing its importance as a synthetic precursor. bjut.edu.cn

The synthesis of substituted 2-nitronaphthalene derivatives has been achieved through various routes. One notable method involves the condensation of p-nitrobenzyl sulfones that contain a cyano substituent with electrophilic alkenes or alkynes. thieme-connect.com This strategy provides a pathway to complex, substituted 2-nitronaphthalene systems, highlighting the feasibility of creating molecules like this compound.

These bifunctional nitronaphthalene-carbonitrile compounds are potent building blocks. The two functional groups can be manipulated independently or in concert to construct complex molecular architectures, such as novel heterocyclic compounds with potential applications in materials science or medicinal chemistry.

Historical Evolution of Academic Research on Related Chemical Systems

The study of nitroaromatic compounds has a rich history dating back to the 19th century with the discovery of nitrating agents. The nitration of naphthalene using a mixture of nitric and sulfuric acids was an early and fundamental reaction in aromatic chemistry. prepchem.com For decades, research focused on controlling the regioselectivity of this reaction, as the properties and utility of 1-nitronaphthalene and 2-nitronaphthalene differ significantly. wikipedia.orgwikipedia.org The challenge of selectively producing 2-nitronaphthalene spurred the development of alternative synthetic methods, including ipso-nitration of 2-naphthylboronic acids and diazotization of 2-aminonaphthalene. scitepress.orgwikipedia.org

The introduction of the cyano group onto aromatic rings, particularly via the Sandmeyer reaction (from a diazonium salt) or nucleophilic substitution, also has a long history. The combination of these two areas of research—nitroaromatics and aromatic nitriles—led to the exploration of nitrated cyano-aromatic compounds. Research into these systems has been driven by their potential as intermediates for dyes, agrochemicals, and pharmaceuticals, where the precise arrangement of functional groups is key to the final product's activity. The evolution of modern analytical techniques has further enabled the detailed study of the electronic and structural properties of these complex molecules.

Data on Related Compounds

To provide a comparative context, the physical and chemical properties of closely related, well-documented compounds are presented below.

| Property | 1-Nitronaphthalene | 2-Nitronaphthalene |

| CAS Number | 86-57-7 wikipedia.org | 581-89-5 sigmaaldrich.com |

| Molecular Formula | C₁₀H₇NO₂ wikipedia.org | C₁₀H₇NO₂ sigmaaldrich.com |

| Molecular Weight | 173.17 g/mol wikipedia.org | 173.17 g/mol sigmaaldrich.com |

| Appearance | Pale yellow solid wikipedia.org | Colorless to yellow solid wikipedia.orginchem.org |

| Melting Point | 52–61 °C wikipedia.org | 79 °C wikipedia.orginchem.org |

| Boiling Point | 304 °C wikipedia.org | 304 °C inchem.org |

| Solubility | Insoluble in water; soluble in organic solvents. | Very poor solubility in water; soluble in ethanol (B145695) and diethyl ether. inchem.orgwho.int |

| Property | Value |

| CAS Number | 613-46-7 nih.gov |

| Synonyms | 2-Cyanonaphthalene, beta-Naphthonitrile nih.gov |

| Molecular Formula | C₁₁H₇N nih.gov |

| Molecular Weight | 153.18 g/mol nih.gov |

| Appearance | Solid |

| XLogP3 | 3.2 nih.gov |

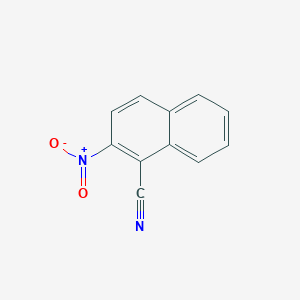

Structure

2D Structure

3D Structure

Properties

CAS No. |

27525-01-5 |

|---|---|

Molecular Formula |

C11H6N2O2 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-nitronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h1-6H |

InChI Key |

DJGQBOSVQXYJBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 2-Nitronaphthalene-1-carbonitrile Scaffolds

Direct approaches for the synthesis of this compound are often challenging due to the inherent reactivity of the naphthalene (B1677914) ring system, which can lead to a mixture of isomers.

Nitration Processes and Regioselectivity Control in Naphthalene Systems

The direct nitration of naphthalene is a well-established electrophilic aromatic substitution reaction. However, this process typically yields 1-nitronaphthalene (B515781) as the major product, with 2-nitronaphthalene (B181648) being a minor constituent. The ratio of these isomers is influenced by the specific nitrating agent and reaction conditions employed. For instance, nitration with a mixture of nitric and sulfuric acids often results in a high proportion of the 1-nitro isomer.

Controlling the regioselectivity to favor the formation of 2-nitronaphthalene is a significant challenge. The substitution at the C1 (alpha) position is kinetically favored due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved. echemi.com In contrast, substitution at the C2 (beta) position disrupts the aromaticity of both rings in the intermediate, making it less stable. echemi.com

Research into alternative nitration methods has explored the use of various catalysts and reaction media to alter this inherent selectivity. The use of zeolite catalysts, for example, has been investigated to improve the regioselectivity of naphthalene mononitration. One study demonstrated that using HBEA-25 zeolite with fuming nitric acid in 1,2-dichloroethane could achieve a 1-nitronaphthalene to 2-nitronaphthalene ratio of up to 19.2, highlighting the difficulty in favoring the 2-isomer. rsc.orgmdpi.com

| Nitrating Agent/System | Solvent | Temperature (°C) | Ratio of 1-Nitronaphthalene : 2-Nitronaphthalene | Reference |

| Nitric Acid / Sulfuric Acid | - | - | High 1-isomer ratio | mdpi.com |

| Fuming Nitric Acid / HBEA-25 Zeolite | 1,2-dichloroethane | -15 | 19.2 : 1 | rsc.orgmdpi.com |

Cyanation Strategies for Naphthalene Derivatives

The introduction of a cyano group onto a naphthalene ring can be achieved through various cyanation strategies, which are crucial for the synthesis of naphthalene carbonitriles. These methods can be broadly classified into nucleophilic substitution reactions and transition-metal-catalyzed cross-coupling reactions.

The Rosenmund-von Braun reaction, a classical method, involves the reaction of an aryl halide with a copper(I) cyanide. researchgate.net More contemporary approaches often utilize palladium or nickel catalysts, which can facilitate the cyanation of aryl halides (chlorides, bromides, iodides) and triflates with cyanide sources such as potassium cyanide, zinc cyanide, or potassium ferricyanide. researchgate.netorganic-chemistry.org These reactions offer a versatile route to aryl nitriles. researchgate.net

Direct C-H cyanation of arenes represents a more atom-economical approach, though it can present challenges in controlling regioselectivity on a naphthalene scaffold. researchgate.net

Multi-step Synthetic Approaches via Precursor Modification

Given the challenges in controlling regioselectivity in direct syntheses, multi-step approaches starting from readily available naphthalene derivatives are often more practical for the synthesis of this compound.

Introduction of Nitro Functionality into Naphthalene Carbonitriles

This strategy involves the nitration of a pre-existing naphthalene carbonitrile, such as 1-naphthalenecarbonitrile. The directing effect of the cyano group, which is a meta-director, would be expected to influence the position of the incoming nitro group. However, the interplay of electronic and steric factors in the naphthalene ring system can lead to a mixture of products. Specific studies on the nitration of 1-naphthalenecarbonitrile would be required to determine the feasibility and regioselectivity of this approach for obtaining the desired 2-nitro isomer.

Introduction of Nitrile Functionality into Nitronaphthalene Systems

A more common and often more regioselective approach involves introducing the nitrile group into a pre-functionalized nitronaphthalene. A key starting material for this strategy is 2-nitronaphthalene. Although it is the minor product of direct naphthalene nitration, it can be synthesized through alternative routes, such as the diazotization of 2-aminonaphthalene. guidechem.com

One documented multi-step synthesis begins with 2-nitronaphthalene and proceeds through several intermediates. In this pathway, 2-nitronaphthalene is first converted to 2-amino-1-naphthonitrile (B1619093). This transformation involves the reaction of 2-nitronaphthalene with reagents such as ethyl cyanoacetate (B8463686), potassium hydroxide (B78521), and potassium cyanide in dimethylformamide (DMF), followed by hydrolysis. The resulting 2-amino-1-naphthonitrile can then undergo a Sandmeyer-type reaction.

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. mnstate.eduwikipedia.org In the context of synthesizing this compound, the amino group of a suitable precursor, such as 1-amino-2-nitronaphthalene, would be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and then treated with a copper(I) cyanide salt to introduce the nitrile group. mnstate.eduwikipedia.org

A related procedure starts from 2-nitro-1-naphthylamine, which can be prepared from 2-nitro-1-naphthol. rsc.org The 2-nitro-1-naphthylamine can then be subjected to a Sandmeyer reaction to introduce the cyano group at the 1-position.

| Starting Material | Reagents | Intermediate(s) | Product | Reference |

| 2-Nitronaphthalene | 1. Ethyl cyanoacetate, KOH, KCN, DMF; 2. NaOH | 2-Amino-1-naphthonitrile | 2-Chloro-1-naphthonitrile (via subsequent reaction) | |

| 1-Amino-2-nitronaphthalene | 1. NaNO₂, HCl; 2. CuCN | Diazonium salt | This compound | General Sandmeyer Reaction mnstate.eduwikipedia.org |

| 2-Nitro-1-naphthol | NH₄OH, (NH₄)₂CO₃ | 2-Nitro-1-naphthylamine | - | rsc.org |

It is important to note that the direct conversion of 2-amino-1-naphthonitrile to this compound is not straightforward, as the amino group is typically the site of reaction in a Sandmeyer procedure. Therefore, a precursor with the nitro group already in the desired position, such as 1-amino-2-nitronaphthalene, is the logical substrate for a Sandmeyer cyanation.

Post-Synthetic Derivatization of Existing Nitronaphthalene Structures

Application of Green Chemistry Principles in the Synthesis of Nitronaphthalene-Carbonitriles

The principles of green chemistry are increasingly being applied to the synthesis of complex aromatic compounds like nitronaphthalene-carbonitriles to minimize environmental impact and enhance safety. Key areas of focus include the use of safer solvents, alternative reagents, and energy-efficient reaction conditions.

In the context of nitration, traditional methods often employ a hazardous mixture of concentrated nitric and sulfuric acids. Greener alternatives aim to replace this corrosive mixture. One such approach is the use of solid acid catalysts, such as zeolites, which can facilitate nitration with nitric acid under milder conditions and can be recycled, reducing waste researchgate.net. Photochemical nitration using UV radiation in the presence of nitrite ions has also been explored as a green chemical approach for aromatic compounds researchgate.net.

For cyanation reactions, traditional methods often involve toxic cyanide salts like KCN or CuCN. Modern, greener approaches focus on using less toxic cyanide sources and catalytic systems. Palladium-catalyzed cyanation reactions, for example, can utilize potassium hexacyanoferrate(II) as a non-toxic cyanide source organic-chemistry.org. The use of organic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in ruthenium-catalyzed C-H cyanation offers another environmentally benign alternative beilstein-journals.org. Furthermore, the development of catalyst systems that operate in greener solvents, such as water or ionic liquids, is a significant advancement. For instance, an electrochemical denitrative cyanation of nitroarenes has been developed that proceeds under mild, transition-metal-free conditions in an ionic liquid organic-chemistry.org.

The table below summarizes some green chemistry approaches applicable to the key reaction steps in the synthesis of nitronaphthalene-carbonitriles.

| Reaction Step | Traditional Method | Green Alternative | Advantages of Green Alternative |

| Nitration | Concentrated HNO₃/H₂SO₄ | Solid acid catalysts (e.g., zeolites), Photochemical nitration | Recyclable catalyst, milder reaction conditions, reduced acid waste, use of light as a clean reagent. |

| Cyanation | Stoichiometric CuCN or KCN | Catalytic systems (e.g., Pd, Ni) with less toxic cyanide sources (e.g., K₄[Fe(CN)₆], Zn(CN)₂), organic cyanating agents (e.g., NCTS), electrochemical methods. | Reduced toxicity, lower catalyst loading, milder reaction conditions, avoidance of heavy metal waste. |

Optimization of Reaction Conditions and Yields in Complex Synthetic Pathways

In the synthesis of the intermediate 2-amino-1-naphthonitrile from 2-nitronaphthalene, the reaction involves an initial stirring at ambient temperature for 22 hours, followed by refluxing . Optimization of this process could involve varying the temperature and reaction time to improve the yield and reduce the formation of byproducts.

For the nitration of 1-cyanonaphthalene, the choice of nitrating agent and solvent significantly impacts the regioselectivity and yield. The nitration of naphthalene with various agents shows that the ratio of 1-nitro to 2-nitro isomers can vary researchgate.net. A systematic study of different nitrating systems, such as nitric acid in acetic anhydride or nitronium tetrafluoroborate, would be necessary to determine the optimal conditions for the desired isomer of nitro-1-cyanonaphthalene.

The optimization of a potential cyanation of 2-nitronaphthalene would involve screening different catalysts, cyanide sources, and solvents. For instance, in palladium-catalyzed cyanation of aryl halides, the choice of ligand and base is critical for achieving high yields researchgate.net.

The following tables present hypothetical optimization data for key reaction steps based on typical trends observed in related literature.

Table 1: Optimization of the Nitration of 1-Naphthalenecarbonitrile

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HNO₃/H₂SO₄ | Dichloromethane | 0 | 2 | 65 |

| 2 | HNO₃/H₂SO₄ | Dichloromethane | 25 | 1 | 75 |

| 3 | HNO₃/H₂SO₄ | Acetic Anhydride | 0 | 3 | 70 |

| 4 | NO₂BF₄ | Acetonitrile | 0 | 1 | 85 |

| 5 | NO₂BF₄ | Acetonitrile | -20 | 2 | 90 |

Table 2: Optimization of the Cyanation of 2-Nitronaphthalene

| Entry | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | KCN | DMF | 120 | 12 | 50 |

| 2 | Pd₂(dba)₃/Xantphos | Zn(CN)₂ | Dioxane | 100 | 8 | 75 |

| 3 | NiCl₂(dppf) | Zn(CN)₂ | NMP | 80 | 12 | 80 |

| 4 | CuI | NaCN | DMSO | 140 | 6 | 60 |

| 5 | Electrochemical | TMSCN | Ionic Liquid | 25 | 24 | 88 |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the naphthalene (B1677914) ring system. It serves as a site for reductive transformations and strongly activates the aromatic core towards nucleophilic attack.

Reductive Transformations and Mechanistic Investigations

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, yielding amino derivatives that are valuable synthetic intermediates. A variety of methods are available for the reduction of aromatic nitro groups to primary amines. masterorganicchemistry.com These typically involve either catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

The reduction of the nitro group in nitronaphthalene derivatives to the corresponding amine has been well-documented. For instance, 2-nitro-1,1'-binaphthyls can be readily reduced to prepare 2-amino-1,1'-binaphthyls. elsevierpure.com In metabolic contexts, studies have shown the conversion of 2-nitronaphthalene (B181648) into the carcinogenic metabolite 2-naphthylamine (B18577) in rats, highlighting a biological pathway for this reduction. who.intnih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ni | NH₂ | masterorganicchemistry.com |

| Metal/Acid Reduction | Fe, Sn, or Zn in HCl | NH₂ | masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Driven by Nitro Activation

The nitro group is a strong deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution (SNAr). stackexchange.comtaylorfrancis.com Its potent electron-withdrawing nature polarizes the aromatic ring, making the carbon atoms, particularly those ortho and para to the nitro group, electrophilic and susceptible to attack by nucleophiles. taylorfrancis.comyoutube.com The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. taylorfrancis.comnih.gov The rate-limiting step is typically the initial addition of the nucleophile, which disrupts the aromaticity of the ring. nih.gov

In the context of 2-nitronaphthalene derivatives, this activation has been exploited synthetically. A notable example is the reaction of 1-alkoxy-2-nitronaphthalenes with Grignard reagents. In this transformation, the nitro group at the C-2 position activates the C-1 position for nucleophilic attack, leading to the displacement of the alkoxy leaving group and the formation of 2-nitro-1,1'-binaphthyls in high yields. elsevierpure.comdocumentsdelivered.com The efficiency of the SNAr reaction increases with the number and strength of electron-withdrawing groups on the aromatic ring. youtube.com

Table 2: Example of Nucleophilic Aromatic Substitution on a Nitronaphthalene System

| Substrate | Nucleophile | Leaving Group | Product | Reference |

|---|

Photochemical Reactions and Excited-State Processes

Nitroaromatic compounds possess unique photochemical properties characterized by extremely rapid deactivation of their excited states. rsc.org Generally, compounds like nitronaphthalenes are non-fluorescent because they undergo highly efficient and rapid intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ). nih.gov This process can occur on a sub-picosecond timescale and is one of the strongest known spin-orbit couplings among organic molecules. rsc.org

The excited-state dynamics are complex and influenced by several factors, including the torsional angle between the nitro group and the aromatic ring, solvent polarity, and the presence of other substituents. rsc.orgnih.gov Photoexcitation of nitronaphthalenes can lead to a locally excited (LE) state or, depending on the substitution pattern, a state with significant charge-transfer (CT) character. nih.gov For some nitroaromatic compounds, a distinctive photochemical reaction is the dissociation and release of nitric oxide (NO), which proceeds through a complex sequence of atomic rearrangements and changes in electronic states. rsc.org While these compounds are typically fluorescence quenchers, the attachment of strong electron-donating groups can suppress intersystem crossing, increase the lifetime of the singlet excited state, and induce fluorescence. nih.gov

Oxidative Reactions and Stability Studies

The chemical stability of 2-Nitronaphthalene-1-carbonitrile towards oxidation is largely dictated by the electronic properties of the nitro group. As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring to which it is attached, making it highly resistant to oxidative degradation. stackexchange.comdoubtnut.com

Studies on the oxidation of nitronaphthalenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) demonstrate this principle. When 1-nitronaphthalene (B515781) is subjected to oxidation, the reaction does not occur on the nitro-substituted ring. Instead, the unsubstituted ring, being comparatively more electron-rich, is cleaved to yield o-nitrophthalic acid. doubtnut.comaskfilo.com In contrast, an activating group like an amino group makes its ring more susceptible to oxidation. doubtnut.comaskfilo.com This suggests that under oxidative stress, this compound would likely undergo oxidation on the ring that does not bear the nitro group, while the ring containing both the nitro and cyano groups would remain intact.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo various transformations, most notably hydrolysis to form amides and carboxylic acids.

Hydrolytic Transformations and Related Processes

The carbonitrile group can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid tautomer, which then rearranges to an amide. Further hydrolysis of the amide yields a carboxylic acid and an ammonium (B1175870) ion. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, leading to a hydroxy imine anion, which is then protonated to give an amide. Continued heating under basic conditions saponifies the amide to a carboxylate salt.

While specific studies on the hydrolysis of this compound are not prevalent in the searched literature, the reactivity can be inferred from the general behavior of aromatic nitriles. The presence of the electron-withdrawing nitro group would likely influence the rate of hydrolysis. Other transformations of the nitrile group in related naphthalene systems have been reported, such as the dearomative hydride addition to 1-naphthonitrile (B165113) to form 1,4-dihydronaphthalene-1-carbonitrile. nih.gov

Nucleophilic Additions to the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in this compound is susceptible to nucleophilic attack. This reactivity is analogous to that of the carbonyl group in aldehydes and ketones. ucalgary.ca The addition of a nucleophile to the electrophilic carbon atom of the nitrile leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reactions.

The course of the reaction is dependent on the nature of the nucleophile. Strong, anionic nucleophiles can add directly to the nitrile group. ucalgary.ca Weaker, neutral nucleophiles, however, often require acid catalysis to activate the nitrile by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon. ucalgary.ca

Common nucleophilic addition reactions involving nitriles include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to carboxylic acids. This proceeds through the initial formation of an amide intermediate.

Addition of Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile carbon to form, after acidic workup, ketones.

Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

While specific studies on nucleophilic additions to this compound are not extensively detailed in the provided search results, the general principles of nitrile reactivity suggest that it would undergo these transformations. For instance, the addition of hydrogen cyanide to aldehydes and ketones results in the formation of hydroxynitriles. libretexts.org This reaction typically occurs by the addition of a cyanide ion to the carbonyl carbon. libretexts.orgyoutube.com

Cycloaddition Reactions and Ring Formation

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. libretexts.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. The electron-deficient nature of the π-system in this compound, due to the electron-withdrawing nitro and cyano groups, makes it a potential candidate for certain types of cycloaddition reactions.

While specific examples of cycloaddition reactions involving this compound are not explicitly detailed in the provided search results, related compounds offer insights into its potential reactivity. For example, 2-nitro-1,3-enynes can undergo palladium-catalyzed (4+2) cycloaddition reactions with 4-vinylbenzoxazinanones to form tetrahydroquinolines. researchgate.net Additionally, 1,3-dipolar cycloadditions of strained allenes like 1,2-cyclohexadiene with nitrones have been reported to yield isoxazolidine (B1194047) products. nih.govnih.gov These examples highlight the potential for the activated π-system of the naphthalene ring in this compound to participate in cycloaddition reactions, leading to the formation of new heterocyclic or carbocyclic rings.

Reactivity of the Naphthalene Core

The reactivity of the naphthalene core in this compound is significantly influenced by the two strong electron-withdrawing groups attached to it.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of SEAr are highly dependent on the nature of the substituents already present on the aromatic ring. wikipedia.org

The nitro (NO2) and cyano (CN) groups are both potent electron-withdrawing groups (EWGs). vaia.com EWGs deactivate the aromatic ring towards electrophilic attack by reducing its electron density. vaia.com They are generally meta-directing, meaning they direct incoming electrophiles to the positions meta to themselves. vaia.com

In the case of this compound, both the nitro group at the 2-position and the cyano group at the 1-position will strongly deactivate the entire naphthalene ring system towards electrophiles. Predicting the precise location of a potential electrophilic attack would require a detailed analysis of the combined directing effects of both groups. For 2-nitronaphthalene, nitration is predicted to occur primarily at the 1-position. vaia.com However, the presence of the additional cyano group at the 1-position in this compound would further complicate this prediction. Studies on the nitration of other substituted naphthalenes have shown that the isomer ratios of the products can be influenced by factors such as the reaction conditions and the viscosity of the solvent. rsc.org

Dearomatization and Aromatization Processes

Information specifically on the dearomatization and aromatization processes of this compound is not available in the provided search results.

Metal-Catalyzed Coupling Reactions of Naphthalene Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organic halide or pseudohalide and an organometallic reagent, and are catalyzed by a transition metal complex, most commonly palladium. youtube.comyoutube.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

While traditionally reliant on haloarenes, recent advancements have explored the use of nitroarenes as electrophilic coupling partners in a process known as denitrative coupling. nih.govacs.org This approach is attractive as nitroarenes are readily available through nitration reactions. nih.gov Palladium catalysts, particularly with bulky phosphine (B1218219) ligands like BrettPhos, have been shown to be effective in catalyzing the Suzuki-Miyaura coupling of nitroarenes. nih.gov The mechanism is believed to proceed through an oxidative addition of the Ar-NO2 bond to the palladium(0) catalyst. nih.govacs.org

This denitrative coupling methodology has been extended to other bond-forming reactions, including Buchwald-Hartwig amination and etherification. nih.gov For instance, nickel-catalyzed denitrative etherification has been developed, although it is primarily effective for nitroarenes with electron-withdrawing groups at the para-position. acs.org Copper catalysts have also been employed for denitrative C-S bond formations. acs.org

Given that this compound possesses a nitro group on the naphthalene core, it is a potential substrate for these denitrative cross-coupling reactions. The electron-withdrawing cyano group may further influence the reactivity of the C-NO2 bond towards oxidative addition.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a framework for investigating molecular geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule to its electron density. It offers a balance between accuracy and computational cost, making it a suitable choice for studying polyatomic molecules like 2-nitronaphthalene-1-carbonitrile. A typical DFT study involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations, providing insights into the molecule's ground state electronic structure. icm.edu.pl

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the nitro (NO₂) and carbonitrile (CN) groups relative to the naphthalene (B1677914) ring. The planarity of the bicyclic system and any distortions caused by the substituents would be of key interest.

Vibrational Frequency Calculations and Spectroscopic Correlations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch, the symmetric and asymmetric stretches of the NO₂ group, C-N stretching, and the various C-H and C-C vibrations of the naphthalene ring. chemicalbook.comphyschemres.org These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Table 1: Hypothetical Characteristic Vibrational Frequencies for this compound This table is illustrative and not based on published experimental or calculated data for the specific compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carbonitrile (C≡N) | Stretching | 2260 - 2200 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1345 |

| Aromatic C-H | Stretching | 3100 - 3000 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative and not based on published calculated data for the specific compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | (Hypothetical Value) |

| LUMO | (Hypothetical Value) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate different potential values. Red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of near-zero potential. rsc.orgwikipedia.org For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the nitrogen of the carbonitrile group, making these sites potential centers for electrophilic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. researchgate.net It analyzes charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). nih.gov For this compound, NBO analysis would reveal the nature of the C-C, C-H, C-N, N-O, and C≡N bonds, as well as the delocalization of electron density from the naphthalene ring to the nitro and carbonitrile substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) has become an indispensable tool for studying the behavior of molecules in their electronically excited states. rsc.orgresearchgate.net It offers a cost-effective method for obtaining semi-quantitative accuracy for various excited-state properties. rsc.org

TD-DFT calculations are widely used to predict electronic excitation energies, which are crucial for simulating absorption spectra. rsc.orguci.edu For nitronaphthalene derivatives, these calculations help in understanding the nature of the electronic transitions. For instance, in 1-nitronaphthalene (B515781), TD-DFT has been employed to identify the presence of upper triplet states that are nearly isoenergetic with the first singlet excited state (S1), which is a key factor in its photophysical behavior. researchgate.net The accuracy of these predictions can be influenced by the choice of the exchange-correlation functional and the inclusion of solvent effects, often modeled using the polarizable continuum model (PCM). rsc.orgresearchgate.net

The table below illustrates representative data from TD-DFT calculations on related nitronaphthalene systems, showcasing the types of information that can be obtained.

| Compound | Transition | Excitation Energy (eV) | Oscillator Strength |

| 1-Nitronaphthalene | S0 -> S1 | ~3.1 | Low |

| 1-Nitronaphthalene | S0 -> Tn | ~3.0 | N/A |

Note: This table is illustrative and based on findings for related compounds. Specific values for this compound would require dedicated calculations.

Nitronaphthalene derivatives are known for their efficient population of excited triplet states through ultrafast intersystem crossing (ISC). nih.govnih.gov TD-DFT, combined with nonadiabatic molecular dynamics, has been instrumental in unraveling the mechanisms behind this rapid spin multiplicity change. nih.govnih.gov

For 2-nitronaphthalene (B181648), studies have revealed the existence of two distinct ISC pathways involving different electronic states and nuclear configurations. nih.govnih.govdocumentsdelivered.com The high efficiency of the ISC is attributed to the minimal electronic and nuclear rearrangements required for the singlet-triplet transition in the dominant pathway. nih.govnih.govdocumentsdelivered.com The singlet ISC donor state is rapidly populated and is longer-lived than other singlet excited states, which facilitates the process. nih.gov The rate of ISC is directly linked to the magnitude of the spin-orbit coupling (SOC) between the involved electronic states. nih.gov

The following table summarizes key kinetic parameters for ISC in a related nitronaphthalene.

| Parameter | Value | Description |

| τS | ~81 fs | Time constant for S2→S1 internal conversion. nih.gov |

| τISC | ~1 ps | Time constant for intersystem crossing. nih.gov |

The excited state of a molecule can decay through radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing) pathways. nih.gov For many nitroaromatic compounds, non-radiative decay pathways are dominant, leading to low fluorescence quantum yields. nih.gov

In some nitronaphthalene derivatives, the balance between these decay rates can be manipulated by altering the charge-transfer character of the excited states and the polarity of the medium. nih.gov For example, attaching a strong electron-donating group can suppress ISC but promote non-radiative deactivation through internal conversion (IC) from a charge-transfer state. nih.gov In contrast, a weaker electron-withdrawing N-amide substituent can slow down ISC sufficiently to allow for fluorescence. nih.gov In the case of 2-nitronaphthalene, ultrafast ISC to the triplet manifold is the primary decay channel from the initially excited singlet state. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the intricate details of chemical reaction mechanisms.

Understanding the structure and energy of transition states is fundamental to predicting the kinetics and feasibility of a chemical reaction. Quantum chemical methods like Density Functional Theory (DFT) are employed to locate transition state structures and calculate the associated energy barriers. uchicago.eduresearchgate.net

For reactions involving nitroaromatic compounds, such as nitration reactions, computational studies can elucidate the mechanism, which may proceed through steps involving intermediates. researchgate.net The analysis of reactivity indices derived from DFT can help predict the regioselectivity of such reactions. researchgate.net While specific transition state calculations for reactions of this compound were not found in the provided search results, the methodologies are well-established for providing these critical mechanistic insights.

Mapping of Reaction Pathways and Energy Profiles

The study of reaction pathways and their associated energy profiles is fundamental to understanding the chemical reactivity of a molecule. For nitronaphthalene derivatives, photochemical and metabolic pathways are of particular interest.

The photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) often involves the nitro group. For instance, studies on 2-nitronaphthalene show that it is relatively photoinert compared to other isomers like 1-nitronaphthalene. walshmedicalmedia.comresearchgate.net Upon photoexcitation, 2-nitronaphthalene can deactivate via internal conversion and intersystem crossing to the triplet manifold in less than 150 femtoseconds. rsc.org The primary photochemical pathway proposed for some nitronaphthalenes under anaerobic conditions is the formation of ArO• and NO• radicals. walshmedicalmedia.com However, for 2-nitronaphthalene, the photodegradation yield is practically zero, suggesting that the excited state population primarily returns to the ground state. walshmedicalmedia.com The presence of molecular oxygen has been shown to significantly influence the photodegradation of other nitronaphthalenes, but 2-nitronaphthalene remains photoinert in both aerobic and anaerobic conditions in solvents like cyclohexane (B81311) and acetonitrile. walshmedicalmedia.com

In biological systems, the metabolism of 2-nitronaphthalene proceeds through oxidation by cytochrome P450 enzymes to form epoxides (2-Nitronaphthalene-5,6-oxide and 2-Nitronaphthalene-7,8-oxide). bio-rad.com Subsequent reduction of the nitro group can lead to the formation of 2-nitrosonaphthalene (B14161748) and then 2-hydroxyamino-naphthalene, which can isomerize to 2-amino-1-naphthol. bio-rad.com These intermediates can then undergo conjugation reactions. bio-rad.com

Theoretical calculations, such as those using Molecular Electron Density Theory (MEDT), can be employed to investigate the mechanisms and regioselectivity of reactions like nitration for naphthalene derivatives. researchgate.net These studies provide energy profiles for competitive reaction paths, helping to rationalize experimental outcomes. researchgate.net

Solvent Effects on Reaction Dynamics and Selectivity

The solvent environment can profoundly influence the rate, mechanism, and selectivity of chemical reactions. wikipedia.org These effects arise from the differential solvation of reactants, transition states, and products. wikipedia.orgchemrxiv.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex and decreases the rates for reactions where charge is diminished. wikipedia.org

For photochemical processes, the solvent can modify the energies of electronic states and affect the dynamics of relaxation pathways. nih.gov In the case of 2-nitronaphthalene, its photochemistry has been studied in solvents of varying polarity, such as cyclohexane and acetonitrile. walshmedicalmedia.com Despite the change in solvent, it was found to be largely photoinert, indicating that for this specific process, the solvent does not dramatically alter the dominant deactivation channel back to the ground state. walshmedicalmedia.comresearchgate.net However, for other reactions, such as Diels-Alder reactions involving similar aromatic systems, solvent properties like solvophobicity and hydrogen bond donating (HBD) ability are crucial in determining reaction rates and selectivities (endo/exo, regio-, and diastereo-selectivities). rsc.org For this compound, it can be anticipated that solvents would play a significant role in nucleophilic substitution reactions or other polar transformations, where stabilization of charged intermediates or transition states would be critical.

Theoretical Prediction of Intermolecular Interactions and Self-Assembly

The way molecules interact with each other governs their macroscopic properties, including crystal packing and self-assembly behavior. Theoretical methods are invaluable for dissecting these non-covalent interactions.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of close contact between molecules. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Crystal Lattice Energy Calculations

The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice. libretexts.orglibretexts.org It is a key determinant of the thermodynamic stability of a crystal polymorph. Computational methods, particularly periodic Density Functional Theory (DFT), are used to calculate lattice energies with increasing accuracy. mpg.de These calculations sum up the electrostatic and van der Waals interactions between a central molecule and all its neighbors in the crystal.

For molecular crystals, the lattice energy is compared with the experimental enthalpy of sublimation. mpg.de Calculations for naphthalene itself have been used as a benchmark for computational methods. mpg.de The variation in the position of a substituent, such as a nitro group, can cause significant differences in molecular conformation and crystal packing, which in turn affects the lattice energy. nih.gov For this compound, lattice energy calculations would be essential for predicting the most stable crystal structure among potential polymorphs and understanding the energetic contributions of the different intermolecular interactions identified by Hirshfeld analysis.

Prediction of Non-linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). These properties are often found in conjugated systems featuring electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT). nih.gov

The this compound molecule possesses two strong electron-withdrawing groups: the nitro (NO₂) group and the nitrile (CN) group, attached to a conjugated naphthalene system. Such "push-pull" or, in this case, "pull-pull" systems can exhibit significant NLO responses. Theoretical calculations using methods like DFT with specific functionals (e.g., CAM-B3LYP) are employed to predict NLO properties such as the first hyperpolarizability (β). nih.gov Studies on other polycyclic aromatic hydrocarbons have shown that the magnitude of β is strongly related to the extent of ICT, which can be assessed by examining the HOMO-LUMO energy gap and the spatial distribution of these orbitals. nih.gov For a molecule like this compound, computational studies would predict a potentially significant NLO response due to the electronic nature of its substituents, making it a candidate for NLO materials.

Aromaticity Analysis and Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various electronic and geometric properties. nih.govgrafiati.com These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For nitronaphthalene derivatives, quantum chemical descriptors have been used to develop QSAR models to predict properties like mutagenicity. researchgate.net Key descriptors include:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron affinity and susceptibility to nucleophilic attack.

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ionization potential and susceptibility to electrophilic attack.

Atomic charges (e.g., QO-, QH+) : Indicate the distribution of charge within the molecule. researchgate.net

The aromaticity of the naphthalene ring system in this compound can also be assessed using descriptors like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These indices quantify the degree of electron delocalization within the rings. The presence of the electron-withdrawing nitro and nitrile groups would influence the electron density distribution and the local aromaticity of the substituted ring.

Below is a table of selected quantum chemical descriptors calculated for related nitronaphthalene compounds, which illustrates the type of data generated in such analyses.

| Compound | ΔHf (kcal/mol) | EHOMO (eV) | ELUMO (eV) | Dipole (a.u.) |

| 1-Nitronaphthalene | 32.54 | -9.07 | -1.74 | 1.63 |

| 2-Nitronaphthalene | 31.90 | -9.18 | -1.68 | 1.76 |

| Data sourced from a study on nitronaphthalenes and methylnitronaphthalenes. researchgate.net |

These computational approaches provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, from its reactivity to its solid-state structure and electronic characteristics.

Applications in Chemical Science and Technology

Role as Synthetic Intermediates in Organic Synthesis

The true potential of 2-Nitronaphthalene-1-carbonitrile likely lies in its utility as an intermediate, a stepping stone for the construction of more elaborate molecular structures.

While direct evidence for the use of this compound as a precursor for advanced organic materials is not prominent in current literature, the applications of its parent compounds, nitronaphthalenes, are well-established. For instance, nitronaphthalenes are crucial intermediates in the synthesis of dyes, pigments, and agrochemicals. ontosight.ainih.gov Specifically, 2-Nitronaphthalene (B181648) is a key component in the production of a wide array of dyes and pigments. ontosight.aiontosight.ai The nitro group can be chemically reduced to an amino group, which is a common precursor for azo dyes. The presence of the carbonitrile group in this compound adds another layer of synthetic versatility, potentially allowing for the creation of specialized dyes and functional polymers.

The reactivity of both the nitro and nitrile groups makes this compound a potentially valuable building block for complex molecules. The nitro group can be transformed into various other functional groups, and the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. A documented synthetic pathway starting from 2-nitronaphthalene leads to the formation of 2-amino-1-naphthonitrile (B1619093), which is then converted to 2-chloro-1-naphthonitrile. This illustrates how the nitronaphthalene core serves as a foundation for constructing more functionalized naphthalene (B1677914) derivatives. Furthermore, related compounds like 2-naphthylacetonitrile (B189437) are recognized as versatile building blocks in the synthesis of pharmaceuticals and functional materials. chemicalbook.com This suggests a similar potential for this compound in creating complex, multi-functional molecular architectures.

Contributions to Fundamental Understanding of Reaction Mechanisms

Development of Optoelectronic Materials

There is no specific literature on the development of optoelectronic materials using this compound. However, research into related nitronaphthalene derivatives suggests this as a promising area. Generally, nitronaphthalenes are not fluorescent due to efficient intersystem crossing from the singlet excited state to the triplet state. However, studies have shown that the introduction of strong electron-donating groups onto the nitronaphthalene core can induce fluorescence. nih.gov By varying the charge-transfer character of the excited states, the radiative decay pathways can be made more competitive with the non-radiative pathways. nih.gov This principle could be applied to this compound, where modification of the structure could tune its photophysical properties. There is also emerging research interest in using 2-Nitronaphthalene in the production of organic light-emitting diodes (OLEDs). ontosight.ai

Environmental Chemistry Research and Model Compound Studies

Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are a class of environmental contaminants, and understanding their fate is crucial. who.intinchem.org While this compound itself has not been the specific subject of such studies, research on related compounds provides a framework for its potential environmental impact.

The environmental degradation of nitronaphthalenes can occur through various biotic and abiotic pathways.

Metabolic Degradation: In biological systems, 2-nitronaphthalene is metabolized by cytochrome P450 enzymes. bio-rad.com This process involves oxidation to form epoxides, such as 2-Nitronaphthalene-5,6-oxide and 2-Nitronaphthalene-7,8-oxide, or reduction of the nitro group to form 2-nitrosonaphthalene (B14161748) and subsequently 2-hydroxyamino-naphthalene. bio-rad.com The latter can isomerize to 2-amino-1-naphthol. bio-rad.com These metabolites can then be conjugated and excreted. bio-rad.com

Environmental Degradation of Related Nitronaphthalenes

| Compound | Degradation Pathway | Key Intermediates/Products | Reference |

|---|---|---|---|

| 2-Nitronaphthalene | Metabolism (Cytochrome P450) | 2-Nitronaphthalene-5,6-oxide, 2-Nitronaphthalene-7,8-oxide, 2-Nitrosonaphthalene, 2-Hydroxyamino-naphthalene, 2-Amino-1-naphthol | bio-rad.com |

| 2,4-Dinitroanisole (DNAN) | Soil Degradation | 2-Amino-4-nitroanisole (2-ANAN), 4-Amino-2-nitroanisole | researchgate.net |

This table presents degradation data for compounds structurally related to this compound.

Given these pathways, it is plausible that the degradation of this compound would involve similar transformations of the nitro group, alongside potential hydrolysis or enzymatic transformation of the nitrile group.

Atmospheric Chemistry of this compound: An Uncharted Territory

Despite a comprehensive search of available scientific literature, there is currently no specific information regarding the relevance of This compound in atmospheric chemistry studies. Research in this field has extensively focused on related compounds, such as 1-nitronaphthalene (B515781) and 2-nitronaphthalene, which are recognized as significant atmospheric pollutants. However, the nitrile derivative, this compound, does not appear in studies concerning atmospheric detection, formation pathways, or as a product of the atmospheric degradation of other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

Nitro-PAHs are a class of compounds that are of considerable interest in atmospheric science. copernicus.org They are known to be emitted from combustion sources, like diesel engines, and can also be formed in the atmosphere through chemical reactions of their parent PAHs. copernicus.org The primary atmospheric loss process for many PAHs is through reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. nih.govresearchgate.netacs.org These reactions can lead to the formation of various nitro-PAH isomers. nih.govresearchgate.netacs.org

Studies on the photodegradation of 1-nitronaphthalene and 2-nitronaphthalene, two of the most abundant nitro-PAHs in the gas phase, have been conducted to understand their atmospheric fate. copernicus.org These studies have identified several degradation products, including various acids and other compounds like 1- and 2-naphthol (B1666908) and 2-carboxybenzaldehyde, but have not reported the formation of this compound. copernicus.orgcopernicus.org

Given the absence of data, the role and relevance of this compound in atmospheric chemistry remain unknown. Further research would be necessary to determine if this compound is present in the atmosphere, its potential sources, and its behavior and transformation under atmospheric conditions.

Advanced Topics and Future Research Directions

Design and Synthesis of Novel Functionalized Derivatives with Tailored Properties

A primary avenue of future research lies in the design and synthesis of new derivatives of 2-nitronaphthalene-1-carbonitrile. By chemically modifying the naphthalene (B1677914) skeleton or the existing functional groups, it is possible to create molecules with properties tailored for specific applications.

A key transformation is the selective reduction of the nitro group to an amine (NH₂), yielding 2-aminonaphthalene-1-carbonitrile. This resulting aminonitrile is a versatile precursor for a wide range of further chemical modifications. For instance, research has shown that aminonaphthalene derivatives can be synthesized from hydroxynaphthalenes using methods like the Bucherer reaction, which could be adapted for related substrates. researchgate.net The amino group can then be used to build more complex structures, such as aza-steroids or other biologically relevant scaffolds. researchgate.net

Recent advancements in synthetic chemistry have highlighted methods for creating diverse α- and γ-amino acid derivatives from extended quinone methides, demonstrating the power of tailored amination strategies. nih.gov Products containing nitro groups were obtained in good to excellent yields, suggesting these methods could be adapted for functionalizing the this compound framework, opening doors to novel pharmaceutical intermediates. nih.gov

Future work will likely focus on introducing additional functional groups to the naphthalene ring to fine-tune electronic, optical, and physical properties. For example, the introduction of halogens, alkyl chains, or aryl groups could significantly alter the molecule's fluorescence, solubility, and self-assembly behavior, making derivatives suitable for use as fluorescent probes or in electronic devices. mdpi.com

Exploration of Catalyst Systems for Highly Selective Transformations

The presence of both a nitro and a nitrile group on the same aromatic ring presents a significant challenge and opportunity for catalysis. Developing catalyst systems that can selectively transform one group while leaving the other intact is a key area of ongoing research.

For example, the selective reduction of the nitro group is a critical transformation. While standard hydrogenation catalysts like Raney Nickel can be effective, they may also reduce other sensitive groups. youtube.com To overcome this, researchers are exploring more chemoselective catalyst systems. Nickel-catalyzed hydrosilylative reduction has been shown to be highly effective for reducing nitro compounds to primary amines in the presence of sensitive functional groups like nitriles. rsc.org Similarly, cobalt(III) complexes combined with methylhydrazine have demonstrated excellent yields and selectivity in converting nitroarenes to arylamines, even identifying N-arylhydroxylamines as intermediates. nih.gov Another approach involves using sulfided platinum catalysts, which can achieve chemoselective hydrogenation of nitro groups at low pressures and temperatures, minimizing side reactions like hydrodehalogenation in halogenated nitroarenes. nih.gov

Conversely, future research could also target the selective transformation of the nitrile group. Catalytic hydration of the nitrile to an amide or its reduction to an amine would yield a different set of valuable building blocks. The development of catalysts based on zeolites or other solid acids could also enable highly regioselective nitrations of naphthalene precursors, providing more controlled routes to this compound and its isomers. mdpi.comresearchgate.net

| Catalyst System | Reducing Agent | Key Advantages | Reference |

|---|---|---|---|

| Nickel(II) acetylacetonate (B107027) / PMHS | Polymethylhydrosiloxane (PMHS) | Excellent chemoselectivity for nitro groups over other sensitive groups like nitriles under mild conditions. | rsc.org |

| Tris(N-heterocyclic thioamidate) Co(III) complex | Methylhydrazine | High yields and chemoselectivity for converting nitroarenes to arylamines in polar protic solvents. | nih.gov |

| Sulfided Platinum (PtS/C) | H₂ | Chemoselective hydrogenation with minimal hydrodehalogenation byproducts at low catalyst loading. | nih.gov |

| Iron (Fe) in HCl | Fe/H⁺ | More selective than standard hydrogenation, avoids reduction of other sensitive groups like ketones. | youtube.com |

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis and transformations of this compound, it is crucial to understand the reaction kinetics and mechanisms in real time. Advanced spectroscopic techniques are powerful tools for achieving this.

Vibrational spectroscopies, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for this purpose. americanpharmaceuticalreview.com These non-invasive techniques can monitor the disappearance of reactants and the appearance of products and intermediates by tracking their unique vibrational signatures. irdg.org The nitro group has strong and distinct asymmetric and symmetric stretching bands in the infrared spectrum, making it an excellent probe for reaction monitoring. spectroscopyonline.com Similarly, the nitrile stretch provides a clear signal that can be followed.

Raman spectroscopy is especially advantageous for monitoring reactions in aqueous or other polar media where infrared spectroscopy is hampered by strong solvent absorption. irdg.org The ability to use fiber-optic probes allows for real-time analysis directly within the reaction vessel, eliminating the need for sampling and quenching, which can introduce errors. americanpharmaceuticalreview.comirdg.org Future research will focus on applying these techniques to elucidate complex reaction pathways, identify transient intermediates, and optimize conditions for the selective synthesis of this compound derivatives. americanpharmaceuticalreview.com

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Nitronaphthalene-Carbonitriles

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research. researchgate.net By training algorithms on large datasets of chemical reactions and molecular properties, AI models can predict reaction outcomes, suggest optimal synthetic routes, and even design new molecules with desired properties. digitellinc.comnd.edu

For nitronaphthalene-carbonitriles, ML models could be developed to predict key properties such as solubility, reactivity, and electronic characteristics based on molecular structure. nih.gov This would accelerate the discovery of new derivatives with tailored functionalities without the need for exhaustive experimental synthesis and testing. For example, a data-driven screening strategy integrating predictive data science with experimental screening has been shown to accelerate the discovery of new reactivity in other classes of organic molecules. acs.org

Furthermore, AI can aid in retrosynthetic analysis, identifying the most efficient pathways to complex target molecules derived from this compound. github.io As more data on the reactions and properties of this class of compounds becomes available, the accuracy and predictive power of these models will continue to improve, guiding experimental work and opening up new avenues for discovery. nih.govchemrxiv.org

Supramolecular Assembly and Implications for Designed Materials

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of ordered, self-assembled structures. youtube.com The nitro and cyano groups of this compound are capable of participating in a variety of intermolecular interactions, including dipole-dipole interactions, hydrogen bonding (with appropriate donors), and π-π stacking, driven by the aromatic naphthalene core. rsc.org

Crystal engineering, a subset of supramolecular chemistry, focuses on designing and controlling the formation of molecular crystals with specific structures and properties. youtube.comyoutube.com By understanding and manipulating the non-covalent interactions, it is possible to guide the assembly of this compound derivatives into predictable crystalline architectures. rsc.org These designed materials could have novel applications in fields such as organic electronics, nonlinear optics, and porous materials for storage or separation.

For instance, studies on perfluorohalogenated naphthalenes have revealed unique π-hole stacking interactions that are significantly enhanced compared to benzene (B151609) analogs. rsc.org The electronic properties of the nitro and cyano groups in this compound could similarly be exploited to create materials with specific packing motifs and electronic functionalities. The self-assembly of protein materials into porous crystals in living cells provides inspiration for how engineered molecules can form functional, ordered structures. youtube.com Future research will explore the co-crystallization of this compound derivatives with other molecules to form multi-component materials with tunable properties. youtube.com

Q & A

Basic: What experimental approaches are recommended for synthesizing and characterizing 2-Nitronaphthalene-1-carbonitrile?

Methodological Answer:

Synthesis typically involves nitration of naphthalene derivatives followed by cyanation. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .

- Cyanation : Introduce the nitrile group via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cross-coupling. Purify via recrystallization (e.g., ethanol/water).

- Characterization : Confirm structure using NMR (¹H/¹³C), FT-IR (C≡N stretch ~2220 cm⁻¹), and mass spectrometry. Purity assessment via GC/HPLC (>98%) is critical for downstream applications .

Basic: How should researchers design initial toxicological screening for this compound?

Methodological Answer:

Follow tiered testing aligned with ATSDR frameworks :

- In vitro assays : Use Ames test (Salmonella strains TA98/TA100) to assess mutagenicity. Include metabolic activation (S9 fraction) to detect pro-mutagens .

- Acute toxicity : Conduct OECD 423 guidelines on rodents (oral/dermal exposure). Monitor mortality, organ weight changes, and histopathology (liver/kidney) .

- Dose selection : Base on LD₅₀ estimates from structural analogs (e.g., 1-Nitronaphthalene: LD₅₀ ~300 mg/kg in rats) .

Advanced: What mechanistic studies elucidate the compound’s hepatotoxicity in mammalian systems?

Methodological Answer:

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites (e.g., epoxides, nitro-reduced intermediates). Use LC-MS/MS for detection .

- Oxidative stress assays : Measure ROS generation (DCFH-DA probe), glutathione depletion, and lipid peroxidation (MDA assay) in HepG2 cells .

- Gene expression : Apply RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE, apoptosis). Validate via qPCR (e.g., HO-1, Caspase-3) .

Advanced: How does this compound partition and degrade in aquatic environments?

Methodological Answer:

- Partitioning : Determine log Kow (octanol-water coefficient) via shake-flask method. Predicted log Kow ~2.5 (similar to nitronaphthalenes) suggests moderate hydrophobicity .

- Photodegradation : Exclude to UV light (λ=254 nm) in simulated water. Track degradation kinetics via HPLC. Major products may include 1-cyano-naphthoquinone .

- Biodegradation : Use OECD 301D (closed bottle test) with activated sludge. Monitor via COD or TOC analysis. Expect slow degradation due to nitro-group stability .

Advanced: How can contradictions in genotoxicity data across studies be resolved?

Methodological Answer:

- Study quality assessment : Apply ATSDR’s confidence criteria : High-confidence studies use validated protocols (e.g., OECD 471), include positive/negative controls, and report dose-response data.

- Meta-analysis : Pool data from PubMed/NTRL databases . Use random-effects models to account for variability in metabolic activation systems or species-specific differences (e.g., rat vs. human S9) .

- Follow-up assays : Perform comet assay (OECD 489) in primary hepatocytes to assess DNA strand breaks under standardized metabolic conditions .

Advanced: What methodologies optimize detection of this compound in environmental matrices?

Methodological Answer:

- Sample preparation : Extract from water/soil using SPE (C18 cartridges) or Soxhlet extraction (hexane:acetone). Cleanup via silica gel chromatography .

- Quantification : Employ GC-ECD or GC-MS (SIM mode, m/z 173 [M⁺]). Confirm with deuterated internal standards (e.g., 1-Nitronaphthalene-d₇) .

- Limit of detection : Achieve ≤0.1 µg/L via EPA Method 8270 with isotope dilution .

Advanced: How do researchers address gaps in chronic exposure data for risk assessment?

Methodological Answer:

- Retrospective cohort studies : Mine occupational health records (e.g., chemical manufacturing workers) for exposure-outcome correlations .

- Physiologically based pharmacokinetic (PBPK) modeling : Parameterize models using acute toxicity data and extrapolate to low-dose chronic scenarios .

- Cross-species extrapolation : Compare metabolic rates (e.g., Vmax/Km) in human vs. rodent liver microsomes to adjust safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.